Increased LogP and Altered Hydrogen Bonding Profile vs. 3,4-Dihydroxybenzonitrile
The acetylation of 3,4-dihydroxybenzonitrile to yield 3,4-diacetoxybenzonitrile significantly alters its physicochemical profile. The target compound exhibits a computed LogP of 1.1 , whereas its precursor, 3,4-dihydroxybenzonitrile, is expected to be considerably more hydrophilic due to the presence of two free hydroxyl groups [1]. Furthermore, the target compound has zero hydrogen bond donors, compared to two for the unprotected analog . These changes directly impact solubility, membrane permeability, and chromatographic behavior.
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | LogP = 1.1; H-bond donors = 0 |
| Comparator Or Baseline | 3,4-Dihydroxybenzonitrile (CAS 17345-61-8); LogP < 1.1; H-bond donors = 2 (baseline inferred from structure) |
| Quantified Difference | LogP increase of > 0.9 units; H-bond donor count reduced by 2 |
| Conditions | Calculated values (XLogP) and structural analysis |
Why This Matters
This confirms the compound's suitability for reactions requiring a less polar, non-hydrogen-bond-donating environment, such as those performed in organic solvents or involving nucleophilic acyl substitutions.
- [1] PubChem. (n.d.). 3,4-Dihydroxybenzonitrile. Compound Summary. View Source
